1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a sulfonyl-linked 5-chlorothiophene moiety and an N-linked 2-methylbenzo[d]thiazole carboxamide group. This structure combines heterocyclic motifs (thiophene, benzothiazole) with a sulfonamide bridge, which are common in pharmaceuticals targeting enzymes or receptors due to their ability to modulate hydrophobic and hydrogen-bonding interactions.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S3/c1-11-20-14-10-13(2-3-15(14)26-11)21-18(23)12-6-8-22(9-7-12)28(24,25)17-5-4-16(19)27-17/h2-5,10,12H,6-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAWOXARIAALQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfonyl group, chlorothiophene moiety, and piperidine ring, suggest various biological activities that are being explored for therapeutic applications.
Chemical Structure
The compound has the following molecular formula and properties:
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 456.0 g/mol
- CAS Number : 1049862-06-7
Synthetic Pathway
The synthesis typically involves several steps:
- Sulfonation using chlorosulfonic acid.
- Amide Formation through coupling agents.
- Optimization of Reaction Conditions such as temperature and solvent choice to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study synthesized a series of sulfonamide derivatives and evaluated their efficacy against various microbial strains, demonstrating significant antibacterial effects .
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in several studies:
- Mechanism of Action : It may induce apoptosis in cancer cells by modulating signaling pathways such as JNK/p38 MAPK, which are crucial for cell survival and proliferation .
| Study | Findings |
|---|---|
| Jeong et al. (2020) | Induced apoptosis in glioblastoma cells through caspase activation. |
| Greenshields et al. (2015) | Increased expression of p21 Waf1/Cip1 in treated triple-negative breast cancer cells. |
Pharmacological Properties
The compound's pharmacological profile suggests it may interact with various biological targets:
- Inhibition of Cyclooxygenase (COX) : Similar sulfonamides have shown the ability to inhibit COX enzymes, which play a role in inflammation and cancer progression .
- Cell Cycle Regulation : It has been observed to affect cell cycle regulators, potentially leading to G1/S phase arrest in cancer cells .
Case Studies
Several case studies have reported on the biological activity of related compounds:
- Anticancer Effects : In vitro studies demonstrated that derivatives similar to this compound significantly inhibited tumor growth in various cancer cell lines.
- Antimicrobial Efficacy : A comparative study showed that certain sulfonamide derivatives exhibited potent antibacterial activity against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Findings from Comparison
Structural Diversity: The target compound’s piperidine core distinguishes it from pyrimidine-based analogs (e.g., ) and thiazole-centered drugs like Dasatinib .
Synthesis Complexity :
- The target compound’s synthesis likely parallels methods for piperidine sulfonamides (e.g., ) and carboxamide couplings (e.g., ), but the bulky 2-methylbenzo[d]thiazole group may require optimized coupling reagents (e.g., HATU) to avoid steric hindrance .
Therapeutic Potential: Compared to Dasatinib, the absence of a pyrimidine-piperazinyl moiety in the target compound suggests divergent kinase selectivity. However, the benzothiazole group is associated with anticancer activity in analogs like . The sulfonyl group may enhance binding to serine hydrolases or proteases, similar to compounds in .
Physicochemical Properties :
- Estimated molecular weight (~450 g/mol) and logP (~3.5, predicted) align with orally bioavailable drugs but may require formulation adjustments compared to smaller analogs (e.g., ).
Notes on Computational and Experimental Validation
- Multiwfn Analysis : Computational tools like Multiwfn could elucidate the electronic effects of the 5-chlorothiophene sulfonyl group, aiding in rational design for improved target engagement.
- In vitro Profiling : Priority assays should include kinase panels (e.g., Src-family kinases) and antimicrobial screens, given structural parallels to and .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include sulfonylation of the thiophene moiety and carboxamide formation between the piperidine and benzothiazole units.
- Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity .
- Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates .
- Employ reflux conditions (80–120°C) for coupling reactions, with catalysts like triethylamine to accelerate kinetics .
- Yield Improvement : Purify intermediates via column chromatography and recrystallize the final product using ethanol/water mixtures .
Q. Which purification techniques are recommended for intermediates and the final compound?
- Methodological Answer :
- Intermediates : Use flash chromatography with silica gel (hexane/ethyl acetate gradients) to remove unreacted starting materials .
- Final Compound : Recrystallization in ethanol or methanol-water systems improves purity (>95% by HPLC). Centrifugation and vacuum drying ensure solvent removal .
- Analytical Validation : Confirm purity via H NMR (absence of extraneous peaks) and LC-MS (molecular ion matching theoretical mass) .
Q. How should researchers design initial biological screening assays for antimicrobial or anticancer activity?
- Methodological Answer :
- Antimicrobial Testing :
- Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and measure MIC values .
- Anticancer Screening :
- Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC values with reference drugs (e.g., doxorubicin). Validate selectivity using non-cancerous cells (e.g., HEK-293) .
- Data Interpretation : Use dose-response curves and statistical analysis (e.g., GraphPad Prism) to quantify potency .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action when preliminary data suggest multiple biological targets?
- Methodological Answer :
- Target Identification :
- Perform thermal shift assays (TSA) to identify protein binding partners. Combine with molecular docking (AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase or kinases .
- Pathway Analysis : Use transcriptomics (RNA-seq) on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Validation : Confirm target engagement via surface plasmon resonance (SPR) or competitive binding assays .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (LC-MS/MS), metabolic half-life (microsomal assays), and bioavailability (rodent models) to identify ADME limitations .
- Formulation Adjustments : Improve solubility via salt formation (e.g., hydrochloride) or nanoemulsions. Test in xenograft models to correlate exposure with tumor regression .
- Mechanistic Re-evaluation : Reassess in vitro models (e.g., 3D spheroids vs. 2D monolayers) to better mimic in vivo conditions .
Q. How to conduct structure-activity relationship (SAR) studies to identify critical functional groups?
- Methodological Answer :
- Analog Design : Synthesize derivatives with modifications to the chlorothiophene (e.g., fluorine substitution) or benzothiazole (e.g., methoxy groups) moieties .
- Activity Mapping : Test analogs in parallel assays (e.g., enzymatic inhibition, cytotoxicity). Use CoMFA or QSAR models to correlate structural features with potency .
- Key Findings :
- The 5-chlorothiophene sulfonyl group is critical for antimicrobial activity (loss of Cl reduces MIC by 10-fold) .
- Piperidine carboxamide flexibility enhances kinase binding (rigid analogs show lower affinity) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Standardize Assays : Ensure consistent cell lines, culture conditions, and compound purity (>95%) across labs .
- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL database) and apply multivariate regression to identify confounding variables (e.g., solvent effects) .
- Replicate Key Experiments : Collaborate with independent labs to verify potency claims .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
